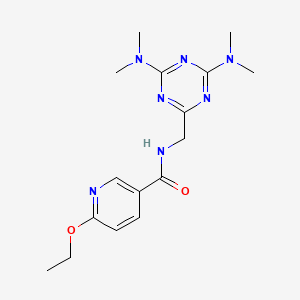
1-Azido-2-bromo-3-méthylbenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-bromo-3-methylbenzene is an aromatic azide compound characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzene ring with a methyl group
Applications De Recherche Scientifique
1-Azido-2-bromo-3-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules and studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 3-methylbenzene (toluene) followed by the introduction of the azido group. The bromination is carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The azido group is then introduced using sodium azide (NaN₃) under suitable conditions .
Industrial Production Methods: Industrial production of 1-azido-2-bromo-3-methylbenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-2-bromo-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition Reactions:
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), suitable solvents (e.g., dimethylformamide).
Cycloaddition: Copper(I) catalysts, alkynes, suitable solvents (e.g., tetrahydrofuran).
Cross-Coupling: Palladium catalysts, arylboronic acids, bases (e.g., potassium carbonate), suitable solvents (e.g., ethanol).
Major Products:
Triazoles: Formed from cycloaddition reactions.
Biaryl Compounds: Formed from cross-coupling reactions.
Mécanisme D'action
The mechanism of action of 1-azido-2-bromo-3-methylbenzene involves its reactivity towards various nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The bromine atom can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are catalyzed by transition metals such as copper and palladium, which activate the azido and bromo groups, respectively .
Comparaison Avec Des Composés Similaires
1-Azido-2-bromobenzene: Lacks the methyl group, making it less sterically hindered.
1-Azido-3-bromobenzene: The position of the bromine atom differs, affecting its reactivity and applications.
1-Azido-4-bromobenzene: The para position of the bromine atom relative to the azido group influences its chemical behavior.
Uniqueness: 1-Azido-2-bromo-3-methylbenzene is unique due to the presence of both an azido group and a bromine atom on a methyl-substituted benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .
Propriétés
IUPAC Name |
1-azido-2-bromo-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-2-4-6(7(5)8)10-11-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTKZPMTQAGQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=[N+]=[N-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-phenylethanediamide](/img/structure/B2563205.png)

![5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2563211.png)
![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2563212.png)
![N-(cyanomethyl)-2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetamide](/img/structure/B2563213.png)
![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2563214.png)


![1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2563218.png)
![2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B2563219.png)

![(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563224.png)
